2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride
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Overview
Description
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves the reaction of 1-propylimidazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The final product is often obtained as a dihydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential role as a ligand in biochemical assays and as a probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activities and modulating biochemical pathways. Additionally, the compound may interact with cellular receptors, leading to changes in signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
- 2-(4-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
Uniqueness
2-(1-Propyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This compound’s ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C8H17Cl2N3 |
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Molecular Weight |
226.14 g/mol |
IUPAC Name |
2-(1-propylimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H15N3.2ClH/c1-2-5-11-6-8(3-4-9)10-7-11;;/h6-7H,2-5,9H2,1H3;2*1H |
InChI Key |
PJVOOGDYULVGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(N=C1)CCN.Cl.Cl |
Origin of Product |
United States |
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